An In-depth Technical Guide to the Synthesis of Dihydroxyaluminum Aminoacetate from Aluminum Isopropoxide and Glycine
An In-depth Technical Guide to the Synthesis of Dihydroxyaluminum Aminoacetate from Aluminum Isopropoxide and Glycine
For Researchers, Scientists, and Drug Development Professionals
The guide also includes detailed information on the physicochemical properties of the reactants and the product, analytical procedures for characterization, and visualizations of the synthetic workflow and reaction pathway to aid in a thorough understanding of the manufacturing process.
Introduction
Dihydroxyaluminum aminoacetate, also known as aluminum glycinate, is an effective antacid and is used in various pharmaceutical formulations for its ability to neutralize stomach acid.[1] Its synthesis from aluminum isopropoxide and glycine (B1666218) offers a route to a high-purity product. This document outlines the chemical principles, a detailed experimental protocol, and the analytical methods required for the successful synthesis and characterization of this compound.
Reactant and Product Profile
A clear understanding of the properties of the starting materials and the final product is crucial for a successful and safe synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Properties |
| Aluminum Isopropoxide | C₉H₂₁AlO₃ | 204.25 | White solid | Corrosive, moisture-sensitive, flammable.[2] |
| Glycine | C₂H₅NO₂ | 75.07 | White, crystalline powder | The simplest amino acid, readily soluble in water. |
| Dihydroxyaluminum Aminoacetate | C₂H₆AlNO₄ | 135.05 | White or slightly yellow, odorless, tasteless powder | Insoluble in water and organic solvents; soluble in dilute mineral acids and solutions of fixed alkalies.[3][4] |
Synthesis of Dihydroxyaluminum Aminoacetate: An Experimental Protocol
The following protocol is a reconstructed procedure based on the general description of the reaction between aluminum isopropoxide and glycine. It is intended as a guide and may require optimization based on laboratory conditions and desired product specifications.
Materials and Equipment
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Reactants: Aluminum isopropoxide (≥98% purity), Glycine (USP grade), Isopropanol (B130326) (anhydrous), Deionized water.
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Equipment: Jacketed glass reactor with overhead stirrer, reflux condenser, dropping funnel, heating/cooling circulator, filtration apparatus (e.g., Buchner funnel), vacuum drying oven.
Reaction Stoichiometry
The reaction proceeds with a 1:1 molar ratio of aluminum isopropoxide to glycine.
| Reactant | Molar Mass ( g/mol ) | Molar Ratio | Example Mass (g) |
| Aluminum Isopropoxide | 204.25 | 1 | 204.25 |
| Glycine | 75.07 | 1 | 75.07 |
Step-by-Step Procedure
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Preparation of Reactant Solutions:
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In the jacketed glass reactor, dissolve aluminum isopropoxide in anhydrous isopropanol. The concentration should be sufficient to ensure a stirrable slurry.
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In a separate vessel, prepare an aqueous solution of glycine by dissolving it in deionized water. Gentle heating may be applied to facilitate dissolution.
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Reaction:
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Heat the aluminum isopropoxide solution to a moderate temperature (e.g., 50-60 °C) with continuous stirring.
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Slowly add the aqueous glycine solution to the reactor through the dropping funnel over a period of 1-2 hours. The addition rate should be controlled to manage any exotherm.
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After the addition is complete, maintain the reaction mixture at the set temperature for an additional 2-4 hours to ensure the reaction goes to completion.
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Isolation and Purification:
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Cool the reaction mixture to room temperature. The dihydroxyaluminum aminoacetate will precipitate out of the solution.
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Filter the precipitate using a Buchner funnel and wash the filter cake with isopropanol to remove any unreacted starting materials and byproducts.
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Repeat the washing with deionized water to remove any residual isopropanol.
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Drying:
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Dry the purified dihydroxyaluminum aminoacetate in a vacuum oven at a temperature not exceeding 130 °C until a constant weight is achieved.[5]
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Characterization and Quality Control
The final product should be characterized to ensure it meets the required specifications. The United States Pharmacopeia (USP) provides detailed analytical methods.[5]
| Parameter | Specification | Method |
| Assay | 94.0% - 102.0% (on dried basis) | Complexometric titration |
| pH | 6.5 - 7.5 (in a 1 in 25 suspension in water) | pH meter |
| Loss on Drying | Not more than 14.5% (at 130 °C) | Gravimetric |
| Nitrogen Content | 9.90% - 10.60% | Kjeldahl method |
| Isopropyl Alcohol | No red color produced in a specific test | Colorimetric test |
| Mercury | Not more than 1 ppm | Atomic Absorption Spectroscopy |
Visualizing the Process
Experimental Workflow
Caption: Experimental workflow for the synthesis of dihydroxyaluminum aminoacetate.
Proposed Reaction Pathway
Caption: Proposed reaction pathway for the formation of dihydroxyaluminum aminoacetate.
Conclusion
The synthesis of dihydroxyaluminum aminoacetate from aluminum isopropoxide and glycine is a well-established method that yields a high-purity product suitable for pharmaceutical applications. While the original detailed experimental protocol is not easily accessible, this guide provides a robust, reconstructed procedure based on sound chemical principles. Adherence to the outlined experimental steps and rigorous quality control, as specified in pharmacopeial monographs, are essential for the consistent and safe production of this important active pharmaceutical ingredient. Further research to refine and optimize the reaction conditions can lead to improved yields and process efficiency.
References
- 1. WO1998002444A1 - Process for the preparation of dialkylaluminum alkoxide - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. US3446828A - Process for making aluminum alkoxides and separation of impurities therefrom - Google Patents [patents.google.com]
- 5. Dihydroxyaluminum Aminoacetate [drugfuture.com]
